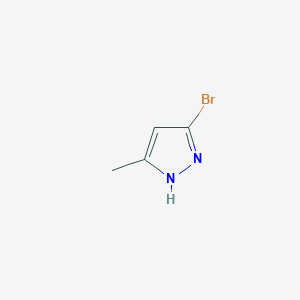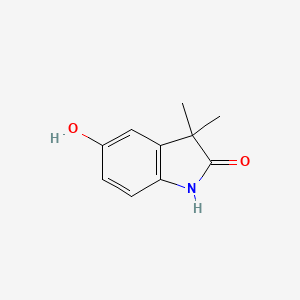
4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, involves multi-step reactions that include condensation, bromination, and nucleophilic addition processes. A notable example is the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives via a one-pot, four-component reaction. This method offers advantages such as ease of handling, good yields, and straightforward workup, indicating a trend towards more efficient synthesis routes for complex pyrazole derivatives (Bade & Vedula, 2015).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, relies on spectroscopic and X-ray diffraction techniques. These analyses confirm the structural integrity and purity of synthesized compounds. For instance, compounds have been characterized by IR, 1H NMR, and 13C NMR spectroscopic techniques, along with single crystal X-ray diffraction studies, to understand their molecular geometry and intramolecular interactions, such as hydrogen bonding patterns (Chitrapriya et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to a variety of biologically active molecules. For instance, novel 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones were synthesized, showcasing the potential for pyrazole derivatives in developing new insecticidal and fungicidal agents. These reactions highlight the versatility of pyrazole derivatives in synthesizing compounds with specific biological activities (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of these compounds often involve detailed analysis of their crystal structures to understand their stability and reactivity. Studies such as those by Obreza & Perdih (2012) provide insight into the crystalline arrangements and intermolecular interactions that define the physical properties of these compounds (Obreza & Perdih, 2012).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, are fundamental to their utility in chemical synthesis and potential pharmaceutical applications. The functionalization reactions of these compounds allow for the synthesis of a wide range of derivatives with varying biological and chemical activities. Experimental and theoretical studies on the reactions of these derivatives provide valuable insights into their chemical behavior and potential applications (Saeed et al., 2020).
科学的研究の応用
Antimicrobial and Antifungal Activities : Pyrazole derivatives, including compounds related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, have shown significant antimicrobial activities against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Shubhangi et al., 2019).
Cancer Inhibitory Activity : Certain derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid have been found to exhibit anticancer activity. For instance, compounds with a similar structure displayed significant antitumor activity against various cancer cell lines, suggesting their potential as lung cancer inhibitory agents (Lingling Jing et al., 2012).
Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, have demonstrated optical nonlinearity, making them suitable for optical limiting applications. This property is crucial in the field of photonics for the protection of optical sensors and human eyes from high-intensity light sources (B. Chandrakantha et al., 2013).
Superoxide Scavenging Activity : Copper(I) complexes containing 4-(diphenylphosphane)benzoic acid and related “scorpionate” ligands have shown notable superoxide scavenging activity, which is relevant in the context of oxidative stress and related diseases (C. Santini et al., 2003).
NMR Crystallography : The compound 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, closely related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, was analyzed using NMR powder crystallography. This technique is crucial for understanding the molecular structure of pharmaceuticals (M. Baias et al., 2013).
Hydrogen Evolution and Catalysis : A cyclometalated Ir complex with a structure related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid catalyzed hydrogen evolution from alcohols and selective hydrogenation of NAD+ at room temperature in water, showcasing potential in catalysis and renewable energy applications (Y. Maenaka et al., 2012).
Safety And Hazards
4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
The future research directions for 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid could involve exploring its potential applications in the development of new antimicrobial agents, given the antimicrobial activities observed for its derivatives . Further studies could also investigate its reactivity in various organic reactions .
特性
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-7(2-4-9)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAQQRWNTQPCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363647 | |
| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
926212-84-2 | |
| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



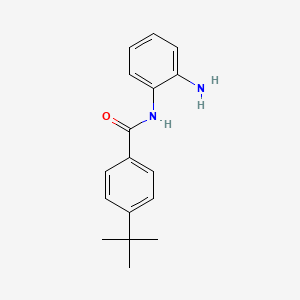


![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)
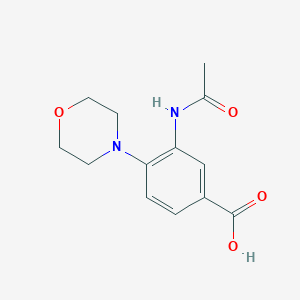

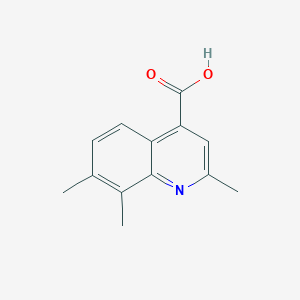
![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)
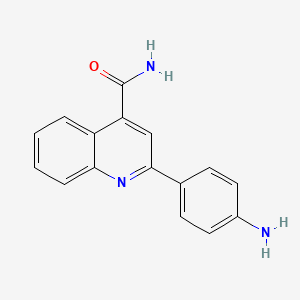
![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)
![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)
